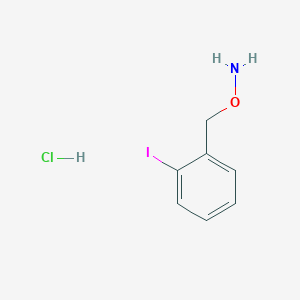![molecular formula C13H21NO2 B3288992 1-[3-Methoxy-4-(3-methylbutoxy)phenyl]methanamine CAS No. 854185-21-0](/img/structure/B3288992.png)
1-[3-Methoxy-4-(3-methylbutoxy)phenyl]methanamine
Overview
Description
“1-[3-Methoxy-4-(3-methylbutoxy)phenyl]methanamine” is a chemical compound with the molecular formula C13H21NO2 . It has a molecular weight of 223.31 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H21NO2/c1-10(2)6-7-16-12-5-4-11(9-14)8-13(12)15-3/h4-5,8,10H,6-7,9,14H2,1-3H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 223.31 and a molecular formula of C13H21NO2 .Scientific Research Applications
Photocytotoxic Applications
Iron(III) complexes involving similar phenylmethanamine derivatives have been explored for their photocytotoxic properties. For example, complexes synthesized with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine showed significant photocytotoxicity under red light, indicating potential applications in light-activated cancer therapy (Basu et al., 2014).
Catalytic Applications
Palladacycles derived from 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives have been synthesized and evaluated for their catalytic properties. Such compounds have shown good activity and selectivity in catalysis, suggesting their utility in chemical synthesis processes (Roffe et al., 2016).
Synthesis and Antimicrobial Activities
Compounds structurally related to the query compound, such as [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives, have been synthesized and shown to possess moderate to very good antibacterial and antifungal activities. This suggests potential applications in the development of new antimicrobial agents (Thomas et al., 2010).
Neurotoxic Potential Studies
Research has also been conducted on compounds like 1-Methyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine, which bear a resemblance to the query compound, to understand their neurotoxic potential. Such studies are crucial for evaluating the safety profiles of compounds with similar structures (Zimmerman et al., 1986).
Safety and Hazards
This compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
properties
IUPAC Name |
[3-methoxy-4-(3-methylbutoxy)phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-10(2)6-7-16-12-5-4-11(9-14)8-13(12)15-3/h4-5,8,10H,6-7,9,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSBWSHLJSGCAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)CN)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




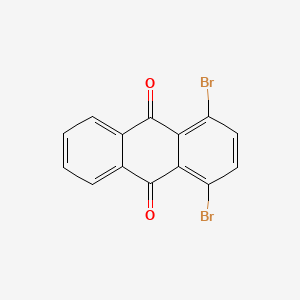
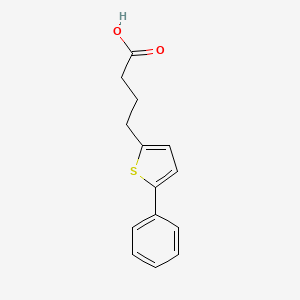
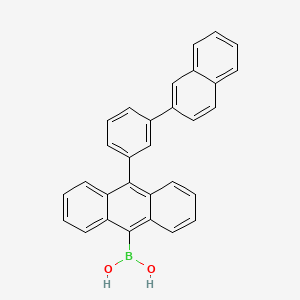

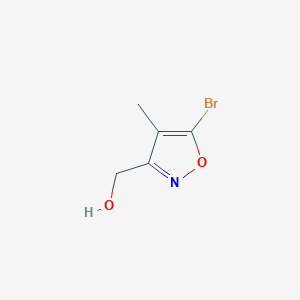

![4,6-Dichlorobenzo[d]thiazole](/img/structure/B3288975.png)
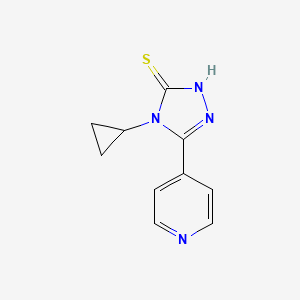

![4-Bromo-1-[(3-chlorophenyl)methoxy]-2-methylbenzene](/img/structure/B3288999.png)

